3-(2-Fluoro-4-methoxyphenyl)butanoic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a fluoro and methoxy group attached to the phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)butanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (2-Fluoro-4-methoxyphenyl halide), boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)butanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(5-11(13)14)9-4-3-8(15-2)6-10(9)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
FPZXWPUOHPRJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=C(C=C1)OC)F |
Origin of Product |
United States |
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